![molecular formula C19H14BrN3O2S B2935420 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide CAS No. 865182-81-6](/img/structure/B2935420.png)

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

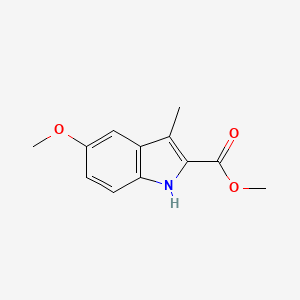

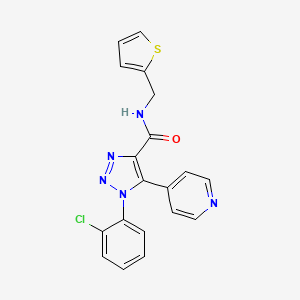

This compound is a benzo[d]thiazole derivative, which is a type of heterocyclic compound. Benzo[d]thiazole derivatives are known to exhibit a wide range of biological activities .

Molecular Structure Analysis

The compound contains a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also has an acetamido group and a prop-2-yn-1-yl group attached to the benzothiazole core, and a bromobenzamide group connected via a double bond .Chemical Reactions Analysis

Benzo[d]thiazole derivatives can participate in various chemical reactions, particularly those involving the nitrogen and sulfur atoms in the thiazole ring .Scientific Research Applications

Antitumor Activity

Research on benzothiazole derivatives has demonstrated promising antitumor properties. For example, a study on new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings revealed significant anticancer activity against various cancer cell lines. This suggests that benzothiazole compounds, by extension, could be investigated for their efficacy in cancer treatment and their mechanism of action in inducing cell death in tumor cells (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Applications

Benzothiazoles have also been explored for their antimicrobial potential. A study on the synthesis, SAR, and anti-microbial evaluation of substituted 2-aminobenzothiazoles derivatives highlighted their effectiveness against resistant strains of bacteria. This research underscores the utility of benzothiazole derivatives as a scaffold for developing new antimicrobial agents to combat drug-resistant infections (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Photosensitizer for Photodynamic Therapy

In the realm of photodynamic therapy (PDT), certain benzothiazole derivatives have been identified as potent photosensitizers. A study on the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base highlighted their high singlet oxygen quantum yield. These properties make such compounds valuable for PDT applications, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Anti-inflammatory Properties

Benzothiazole derivatives have been evaluated for their antifungal and anti-inflammatory activities. Research into novel sulphonamide derivatives of benzothiazoles demonstrated good antimicrobial activity, indicating their potential in developing new therapeutic agents for treating fungal infections and inflammation (Fahim & Ismael, 2019).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3O2S/c1-3-10-23-16-9-8-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-4-6-14(20)7-5-13/h1,4-9,11H,10H2,2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADVVXAQDDBTTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2935339.png)

![N-(4-ethoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2935342.png)

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2935344.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2935347.png)

![3-{[2-(2,5-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2935351.png)

![3-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2935352.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2935354.png)